5-Chloro-1H-indole-2,3-dione
Overview
Description
5-Chloro-1H-indole-2,3-dione, commonly referred to as 5-Chloroisatin, is a chemical compound that serves as a starting material for the synthesis of various heterocyclic compounds and as a substrate for drug synthesis. It is characterized by the presence of a chlorine atom on the indole ring, which significantly influences its reactivity and physical properties .
Synthesis Analysis
The synthesis of derivatives of 5-Chloro-1H-indole-2,3-dione has been explored through various methods. One approach involves the action of halogenated mono channels, benzyl chloride, and methyl iodide under phase transfer catalysis conditions, which is a widely used technique in organic chemistry . Another method reported is the 1,3-Dipolar Cycloaddition between azides and 5-chloro-1-(prop-2-yn-1-yl)indoline-2,3-dione to synthesize new cycloadducts . Additionally, a novel compound was synthesized through diastereoselective dimerization of Morita-Baylis-Hillman adducts of acrylonitrile to 5-chloro-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-indole-2,3-dione derivatives has been determined using various analytical techniques. X-ray diffraction analysis has been employed to confirm the structures of synthesized compounds . For instance, the exo-isomer structure of a donor-acceptor-donor compound derived from 5-Chloro-1H-indole-2,3-dione was proven by XRD-single-crystal analysis . Similarly, the unexpected conformation of a synthesized compound was revealed through X-ray analysis, which showed a nonplanar structure with intermolecular interactions .
Chemical Reactions Analysis
The reactivity of 5-Chloro-1H-indole-2,3-dione has been studied in the context of various chemical reactions. The compound has been used to synthesize new heterocyclic systems and has been involved in reactions such as N-alkylation . The 1,3-Dipolar Cycloaddition reaction has also been utilized to create new cycloadducts, with the configuration of the products determined by magnetic resonance .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1H-indole-2,3-dione derivatives have been characterized through different analytical methods. Vibrational spectral analysis, IR, UV-Vis, MS, CHN-, 1H, and 13C NMR analysis have been conducted to understand the properties of these compounds . Theoretical analysis, such as DFT-optimized structural parameters, has been compared with experimental data to gain insights into the interactions within the lattice . Additionally, the thermal activity of these compounds has been evaluated using TG/DTG analysis .
Scientific Research Applications
Synthesis and Reactivity
5-Chloro-1H-indole-2,3-dione is widely utilized as a starting material for synthesizing heterocyclic compounds and as a substrate for drug synthesis. Its derivatives have been synthesized through various reactions, including N-alkylation, and characterized by spectroscopic techniques like NMR, showcasing its versatility in organic chemistry (Tribak et al., 2017).
Antituberculosis Activity
Derivatives of 5-Chloro-1H-indole-2,3-dione have been evaluated for antituberculosis activity against Mycobacterium tuberculosis. Some derivatives exhibited significant inhibitory activity, highlighting their potential in developing new antituberculosis agents (Karalı et al., 2007).
Spiro-Indole Derivatives
The compound has been used to synthesize spiro-indole derivatives, further expanding its applications in the field of organic chemistry. These derivatives have been studied for their structure and chemical properties (Sehgal et al., 1994).
Anticancer and Antiviral Activities
5-Chloro-1H-indole-2,3-dione derivatives have been synthesized and evaluated for their anticancer and antiviral activities. The synthesis of these derivatives involves reactions with various substituents, showcasing the compound's adaptability in medicinal chemistry (Karalı et al., 2002).
Chemosensor Applications
This compound has been utilized as a chemosensor agent, particularly for the detection of Fe3+ ions. Its functional groups enable it to bind and chelate metal ions, demonstrating its potential in analytical chemistry (Fahmi et al., 2019).
Corrosion Inhibition
5-Chloro-1H-indole-2,3-dione-based compounds have been explored for their role as corrosion inhibitors, particularly for mild steel in acidic environments. Their efficacy in preventing corrosion highlights a potential application in materials science (Tribak et al., 2020).
Antimicrobial Properties
Compounds derived from 5-Chloro-1H-indole-2,3-dione have shown antimicrobial properties against various bacterial and fungal strains. This points to its potential use in developing new antimicrobial agents (Khalid et al., 2020).
Future Directions
properties
IUPAC Name |
5-chloro-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDJYQWGFIBCEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170111 | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-indole-2,3-dione | |
CAS RN |
17630-76-1 | |
Record name | 5-Chloroisatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17630-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017630761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17630-76-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00170111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.815 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.